molecular formula C10H8ClFN4O B2768675 2-Chloro-N-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]acetamide CAS No. 2411295-82-2

2-Chloro-N-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]acetamide

Cat. No.: B2768675
CAS No.: 2411295-82-2
M. Wt: 254.65
InChI Key: AMKSWAKEYWHNDE-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups, including an acetamide group, a chloro group, a fluoro group, and a triazolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide group, the chloro group, the fluoro group, and the triazolyl group would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include things like melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it is interacting with. Without more specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions should always be taken when handling chemicals, including using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, investigations into its biological activity, or the development of new synthesis methods .

Properties

IUPAC Name

2-chloro-N-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN4O/c11-4-9(17)15-10-7(12)2-1-3-8(10)16-6-13-5-14-16/h1-3,5-6H,4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKSWAKEYWHNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CCl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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